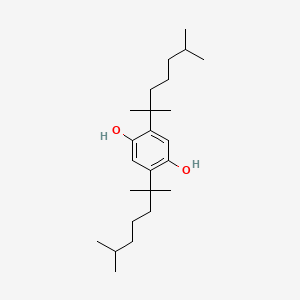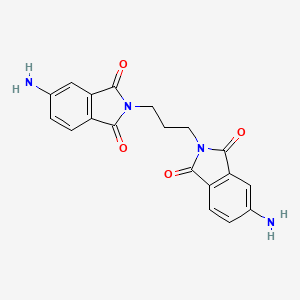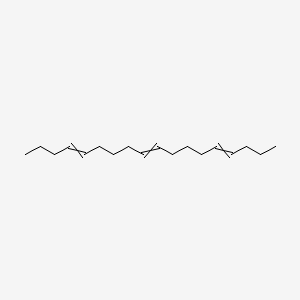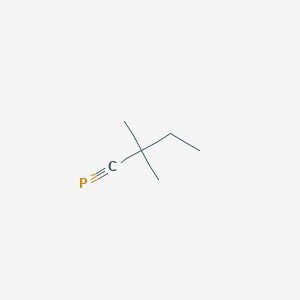
2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol is an organic compound with a complex structure characterized by two 2,6-dimethylheptan-2-yl groups attached to a benzene ring at the 2 and 5 positions, and hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol typically involves Friedel-Crafts alkylation reactions. In this process, 1,4-dihydroxybenzene (hydroquinone) is reacted with 2,6-dimethylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress, thereby exerting its antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol
- 2,5-Bis(prop-2-enyl)benzene-1,4-diol
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness
2,5-Bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol is unique due to the presence of two bulky 2,6-dimethylheptan-2-yl groups, which can significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
117380-83-3 |
|---|---|
Molecular Formula |
C24H42O2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2,5-bis(2,6-dimethylheptan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-17(2)11-9-13-23(5,6)19-15-22(26)20(16-21(19)25)24(7,8)14-10-12-18(3)4/h15-18,25-26H,9-14H2,1-8H3 |
InChI Key |
RIROUEKGXRSPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CCCC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(1,3-Dioxolan-2-yl)-2-phenyl-6H-1,3-thiazin-4-yl]methanol](/img/structure/B14308897.png)
![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)


![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)

![N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)](/img/structure/B14308980.png)


